A Technical Guide to 3-(Hydrazinylmethyl)pyridazine: Synthesis, Characterization, and Applications
A Technical Guide to 3-(Hydrazinylmethyl)pyridazine: Synthesis, Characterization, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Hydrazinylmethyl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine core is a well-established pharmacophore found in numerous biologically active agents.[1][2] This document details the chemical identity, physicochemical properties, and a robust protocol for the synthesis and purification of 3-(Hydrazinylmethyl)pyridazine. Furthermore, it outlines its analytical characterization, explores its applications as a key building block in the synthesis of novel therapeutic candidates, and addresses critical safety and handling considerations. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development, providing both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it a valuable component in the design of new therapeutic agents.[4] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][5]
3-(Hydrazinylmethyl)pyridazine, in particular, serves as a crucial synthetic intermediate. The presence of a reactive hydrazinylmethyl group attached to the pyridazine core allows for facile chemical modification and the construction of more complex molecules. This functional group is a versatile handle for introducing diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Chemical Identity and Properties
A thorough understanding of the fundamental properties of a compound is essential for its effective use in a research and development setting.
Chemical Structure and Nomenclature
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IUPAC Name: 3-(Hydrazinylmethyl)pyridazine
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Synonyms: (Pyridazin-3-ylmethyl)hydrazine
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CAS Number: 13063-53-3 (for the free base)
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Commonly Available Form: Often supplied as a hydrochloride salt, 3-(Hydrazinylmethyl)pyridazine hydrochloride (CAS Number: 1427460-16-9).
Physicochemical Properties
The following table summarizes key computed and experimental properties. Note that properties can vary slightly based on the source and whether they pertain to the free base or a salt form.
| Property | Value | Source |
| Molecular Formula | C5H8N4 | - |
| Molecular Weight | 124.15 g/mol | - |
| Molecular Weight (HCl Salt) | 160.61 g/mol | |
| Appearance | Solid (HCl Salt) | |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Synthesis and Purification
The most common and direct route to synthesizing 3-(Hydrazinylmethyl)pyridazine involves the nucleophilic substitution of a suitable leaving group on a methyl-substituted pyridazine with hydrazine. A typical precursor is 3-(chloromethyl)pyridazine.
Synthetic Pathway Overview
The synthesis is predicated on the high nucleophilicity of hydrazine, which readily displaces the chloride ion from the benzylic-like position of the pyridazine ring. The use of hydrazine hydrate is common in this transformation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for similar reactions.[6] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
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3-(Chloromethyl)pyridazine hydrochloride
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Hydrazine hydrate (N₂H₄·H₂O)
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Ethanol (EtOH)
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Diethyl ether (Et₂O)
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(chloromethyl)pyridazine hydrochloride (1.0 eq) in ethanol (50 mL).
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Reagent Addition: To the stirred solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. Causality Note: An excess of hydrazine is used to ensure complete reaction and to act as a base to neutralize the HCl generated from the starting material and the reaction itself.
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Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
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Workup - Extraction: Resuspend the resulting residue in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) and extract with ethyl acetate (3 x 50 mL). Causality Note: The NaHCO₃ wash is critical to neutralize any remaining acid and to deprotonate the product, rendering it more soluble in the organic layer.
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Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.
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Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel if necessary, though for many applications, the crude product is of sufficient purity.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following are expected analytical signatures for 3-(Hydrazinylmethyl)pyridazine.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons (typically in the aromatic region, ~7.5-9.0 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the hydrazine and the ring, and broad signals for the amine (-NH and -NH₂) protons which may exchange with D₂O.
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¹³C NMR: The carbon NMR will show distinct signals for the three unique carbons of the pyridazine ring and one signal for the methylene carbon.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (124.15 m/z for the free base).
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands (typically in the 3200-3400 cm⁻¹ region) and C=N stretching from the pyridazine ring.
Applications in Drug Development
3-(Hydrazinylmethyl)pyridazine is not typically an active pharmaceutical ingredient itself but is a highly valuable building block for creating more complex drug candidates. The hydrazine moiety is a potent nucleophile and can be readily reacted to form a variety of other functional groups and heterocyclic rings.
Role as a Synthetic Intermediate
The primary application is in the synthesis of derivatives where the hydrazine group is transformed. Common reactions include:
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Formation of Hydrazones: Condensation with aldehydes and ketones to form hydrazones, which can be further cyclized or used as ligands.
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Synthesis of Heterocycles: Reaction with 1,3-dicarbonyl compounds or similar reagents to form pyrazoles, or with other reagents to form triazoles or tetrazoles.[7][8]
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Acylation: Reaction with acyl chlorides or anhydrides to form stable hydrazides.
These transformations allow for the "decoration" of the pyridazine scaffold with other molecular fragments to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
Professional laboratory standards must be followed when handling this and any related chemical.
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Hazard Statements: The hydrochloride salt is classified with H-statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Signal Word: Danger.
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Pictograms: GHS06 (Skull and Crossbones).
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.
Conclusion
3-(Hydrazinylmethyl)pyridazine is a synthetically versatile and valuable intermediate for drug discovery and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazine functionality provide a reliable platform for generating diverse libraries of novel compounds. A comprehensive understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of new therapeutic agents.
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